5-bromo-2-(dimethylphosphoryl)pyrimidine
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Overview
Description
5-bromo-2-(dimethylphosphoryl)pyrimidine is a synthetic compound that has gained prominence in scientific research and industries due to its unique physical, chemical, and biological properties. This compound is characterized by the presence of a bromine atom at the 5th position and a dimethylphosphoryl group at the 2nd position of the pyrimidine ring, giving it distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-bromo-2-(dimethylphosphoryl)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI), which allows for selective bromination at the C-5 position of pyrimidine nucleosides . Another method involves the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid to yield 5-bromo-2-iodopyrimidine, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The use of 2-bromomalonaldehyde and amidine compounds as raw materials in a one-step reaction is advantageous for large-scale production due to its simplicity, safety, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(dimethylphosphoryl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles in the presence of suitable catalysts.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs are common, leading to the formation of substituted pyrimidine compounds.
Common Reagents and Conditions
Sodium Monobromoisocyanurate (SMBI): Used for selective bromination.
Palladium Catalysts: Employed in cross-coupling reactions to form various substituted derivatives.
Major Products Formed
The major products formed from these reactions include a variety of substituted pyrimidine compounds, which can be further utilized in different applications.
Scientific Research Applications
5-bromo-2-(dimethylphosphoryl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-(dimethylphosphoryl)pyrimidine involves its interaction with specific molecular targets and pathways. The bromine and dimethylphosphoryl groups contribute to its reactivity, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-iodopyrimidine: Similar in structure but with an iodine atom instead of a dimethylphosphoryl group.
5-bromo-2-(bromomethyl)pyrimidine: Contains a bromomethyl group at the 2nd position instead of a dimethylphosphoryl group.
Uniqueness
5-bromo-2-(dimethylphosphoryl)pyrimidine is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2613382-99-1 |
---|---|
Molecular Formula |
C6H8BrN2OP |
Molecular Weight |
235 |
Purity |
0 |
Origin of Product |
United States |
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